molecular formula C9H15NO2 B055343 Tert-butyl N-buta-1,3-dienylcarbamate CAS No. 122690-65-7

Tert-butyl N-buta-1,3-dienylcarbamate

Cat. No.: B055343
CAS No.: 122690-65-7
M. Wt: 169.22 g/mol
InChI Key: DKBQOIAVVRJJJL-UHFFFAOYSA-N
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Description

Chemical Name: Tert-butyl (E)-buta-1,3-dienylcarbamate CAS Number: 122690-65-7 Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol Structure: This compound features a tert-butyl carbamate group (-OC(O)NHR) attached to a conjugated 1,3-diene system (buta-1,3-dienyl). The diene moiety confers reactivity in cycloaddition reactions (e.g., Diels-Alder), while the tert-butyl carbamate group enhances steric protection and stability during synthetic processes .

Primarily used in organic synthesis, it serves as a precursor for pharmaceuticals, agrochemicals, and advanced intermediates. Its conjugated diene structure enables participation in pericyclic reactions, making it valuable in constructing cyclic frameworks .

Properties

CAS No.

122690-65-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

tert-butyl N-buta-1,3-dienylcarbamate

InChI

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11)

InChI Key

DKBQOIAVVRJJJL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC=CC=C

Canonical SMILES

CC(C)(C)OC(=O)NC=CC=C

Synonyms

Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the tert-butyl carbamate backbone but differ in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity
Tert-butyl N-buta-1,3-dienylcarbamate 122690-65-7 C₉H₁₅NO₂ 169.22 Conjugated diene, carbamate Cycloaddition reactions, intermediates
tert-Butyl 4-cyanocyclohex-3-enecarboxylate 122131-84-4 C₁₂H₁₇NO₂ 207.27 Cyclohexene, cyano, ester Electrophilic additions, nitrile chemistry
tert-Butyl 3-aminopyridin-2-ylcarbamate 108655-56-7 C₁₀H₁₅N₃O₂ 209.25 Pyridine, amine Heterocyclic synthesis, drug design
tert-Butyl [(1S)-1-phenylprop-2-en-1-yl]imidocarbonate N/A C₁₃H₁₅NO₂ 233.27 Allyl, phenyl, imidocarbonate Chiral synthesis, asymmetric catalysis
tert-Butyl 3-phenylprop-2-ynylcarbamate 512785-77-2 C₁₄H₁₇NO₂ 231.29 Alkyne, phenyl Click chemistry, metal-catalyzed coupling

Reactivity and Stability

  • This compound: Reactivity: The conjugated diene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered rings. The carbamate group is stable under basic conditions but cleavable under acidic hydrolysis . Stability: Less prone to polymerization than isolated dienes due to steric protection from the tert-butyl group.
  • tert-Butyl 3-phenylprop-2-ynylcarbamate: Reactivity: The terminal alkyne enables Sonogashira coupling and Huisgen cycloaddition (click chemistry). The phenyl group enhances aromatic interactions in target molecules. Stability: Alkynes are generally stable but require inert atmospheres to prevent oxidation.
  • tert-Butyl 4-cyanocyclohex-3-enecarboxylate: Reactivity: The cyano group facilitates nucleophilic additions (e.g., Grignard reactions), while the cyclohexene ring can undergo hydrogenation. Stability: The ester group is hydrolyzable under acidic/basic conditions.

Physicochemical Properties

Property This compound tert-Butyl 4-cyanocyclohex-3-enecarboxylate tert-Butyl 3-phenylprop-2-ynylcarbamate
Water Solubility Low (hydrophobic diene) Moderate (polar cyano group) Low (alkyne and phenyl groups)
LogP ~2.5 (estimated) ~1.8 (measured for similar esters) ~3.8 (experimental data)
Thermal Stability Stable up to 150°C Decomposes above 200°C Stable up to 180°C
Synthetic Utility High (versatile diene) Moderate (limited by cyano reactivity) High (alkyne for coupling)

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